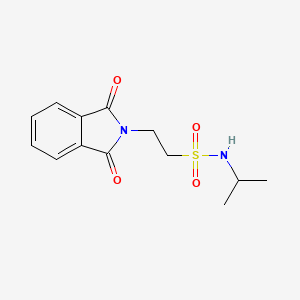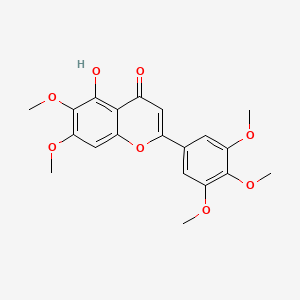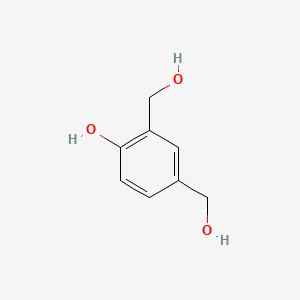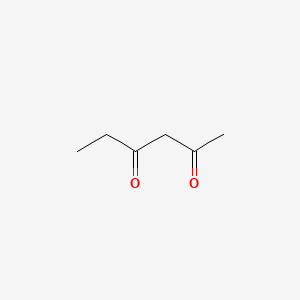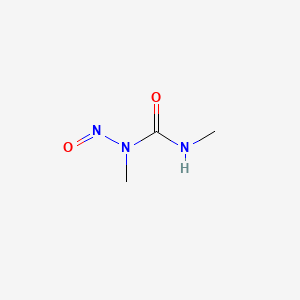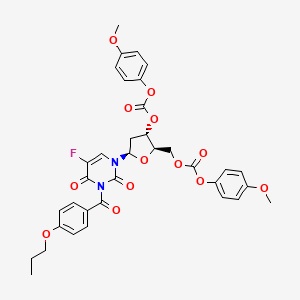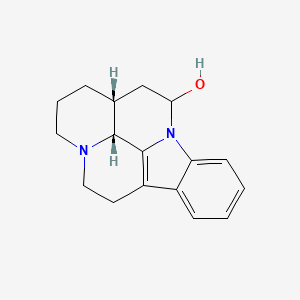
3-Nitropyrrole
Overview
Description
3-Nitropyrrole is an organic compound belonging to the pyrrole family of heterocyclic compounds. It is a colorless, volatile liquid with a strong odor. It is soluble in water, alcohol, and other organic solvents. This compound is a versatile compound that is used in many applications, including synthetic organic chemistry, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Impact on Neighboring Nucleoside Selectivity
3-Nitropyrrole influences the selectivity of neighboring nucleosides in DNA. Oliver, Parker, and Suggs (2001) found that it can affect the discriminatory ability of neighboring nucleosides for their Watson-Crick complements, suggesting caution in using oligonucleotides containing this compound or other universal bases (Oliver, Parker, & Suggs, 2001).
Stacking Interactions with Natural Nucleobases
Ukawa, Seio, and Sekine (2002) conducted a computational analysis of stacking interactions between this compound and natural nucleobases. They utilized molecular orbital and density function theory calculations to understand these interactions, providing insights into the properties of this compound in DNA (Ukawa, Seio, & Sekine, 2002).
Role in MRI and Redox Status Assessment
Hyodo et al. (2006) explored the use of nitroxide radicals, including derivatives of this compound, in magnetic resonance imaging (MRI). They demonstrated that these compounds can assess the intracellular redox status of tumors, revealing potential applications in cancer research (Hyodo et al., 2006).
Synthesis of Fused Nitrogenated Polycycles
Chataigner and Piettre (2007) utilized this compound in the synthesis of fused nitrogenated polycycles through cycloaddition processes. Their work highlights the utility of this compound in complex organic synthesis (Chataigner & Piettre, 2007).
Peptide Nucleic Acid-DNA Duplexes
Zhang, Egholm, Paul, Pingle, and Bergstrom (2001) studied peptide nucleic acids (PNA) containing this compound. Their research indicates that this compound can pair with all four natural nucleobases, affecting the stability and structure of PNA-DNA duplexes (Zhang et al., 2001).
Interactions in Stacked Dimers and DNA Duplexes
Seio, Ukawa, Shohda, and Sekine (2005) conducted a computational evaluation of intermolecular interactions of this compound in stacked dimers and DNA duplexes. They provided insights into the stability and orientation of this compound in these structures (Seio et al., 2005).
Synthesis of 2-Nitropyrroles
Snieckus and Schuff (2014) described a safe and scalable method for the synthesis of 2-nitropyrroles, a category that includes this compound. Their work addresses the challenges and safety concerns in the synthesis process (Snieckus & Schuff, 2014).
Magnetic Anisotropy in Two-Dimensional Materials
Li, Zhou, and Luan (2019) investigated the magnetic anisotropy in two-dimensional materials, which can include structures involving this compound. This research has implications for the development of advanced materials and nanotechnology (Li, Zhou, & Luan, 2019).
Cycloaddition Reactions
Della Rosa, Kneeteman, and Mancini (2007) compared the reactivity of 2-and 3-nitropyrroles in cycloaddition reactions. Their findings contribute to the understanding of chemical reactivity and synthesis in organic chemistry (Della Rosa, Kneeteman, & Mancini, 2007).
Magnetic Anisotropy in Dysprosium(III)
Bernot et al. (2009) explored the magnetic anisotropy of dysprosium(III) in low-symmetry environments, using compounds including derivatives of this compound. This research enhances the understanding of magnetic interactions in complex systems (Bernot et al., 2009).
Rotational Barriers in Nitropyrroles
Chieh, Chen, and Chen (2003) conducted a theoretical study of internal rotational barriers in N-substituted nitropyrroles, including this compound. This study provides insights into molecular geometries and interactions in these compounds (Chieh, Chen, & Chen, 2003).
Future Directions
While specific future directions for 3-Nitropyrrole are not mentioned in the retrieved papers, pyrrole and its derivatives have been the subject of extensive research due to their diverse biological activities . This suggests that further exploration of this compound and its potential applications could be a promising area of future research.
Mechanism of Action
Target of Action
3-Nitropyrrole has been assessed as a universal base in primers for dideoxy DNA sequencing and in the polymerase chain reaction (PCR) . It interacts with the canonical nucleobases, which are the primary targets of this compound .
Mode of Action
The interaction of this compound with its targets involves stacking energies between the compound and the canonical nucleobases . The detailed analysis of the energy profiles revealed the importance of the London dispersion energy to stabilize the stacked dimers and electrostatic interactions to determine the orientation of this compound to the nucleobases in the dimers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA sequencing and PCR . The introduction of more than one this compound residue at dispersed positions into primers significantly reduces their efficiency in PCR and sequencing reactions .
Pharmacokinetics
Its use in pcr and dna sequencing suggests that it may have unique adme properties that allow it to interact effectively with nucleobases .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a universal base in primers for dideoxy DNA sequencing and PCR . Its interaction with nucleobases can significantly affect the efficiency of these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound in PCR and sequencing reactions can be affected by the positions of the this compound residues in the primers .
Biochemical Analysis
Biochemical Properties
3-Nitropyrrole plays a significant role in biochemical reactions, particularly in the context of DNA sequencing and PCR. It interacts with various enzymes and proteins, including DNA polymerases and ligases. The nitro group in this compound enhances stacking interactions with nucleobases, thereby stabilizing DNA duplexes. This interaction is crucial for its function as a universal base analogue, allowing it to pair with natural DNA bases with minimal discrimination .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the efficiency of PCR and DNA sequencing reactions when incorporated into primers. The presence of this compound in primers can lead to reduced efficiency in PCR and sequencing reactions if multiple residues are introduced . This indicates its potential impact on cellular processes involving DNA replication and repair.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with DNA and enzymes involved in DNA synthesis. The nitro group enhances the stacking interactions with nucleobases, which stabilizes the DNA duplex. This stabilization is essential for its role as a universal base analogue. Additionally, this compound may influence enzyme activity by altering the binding affinity of DNA polymerases and ligases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The nitro group in this compound plays a crucial role in its metabolic activity, influencing the compound’s interactions with nucleobases and enzymes. These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its chemical properties, including the nitro group. The compound’s distribution within cells can affect its activity and function, particularly in the context of DNA synthesis and repair .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization within the cell. For example, its role as a universal base analogue in DNA synthesis may be affected by its presence in the nucleus or other subcellular compartments involved in DNA replication and repair .
properties
IUPAC Name |
3-nitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJNBPNACKZWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208042 | |
| Record name | 3-Nitropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5930-94-9 | |
| Record name | 3-Nitropyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitropyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



